3-Isothiocyanatopentane
Overview
Description
Synthesis Analysis
Isothiocyanates (ITCs) like 3-Isothiocyanatopentane can be synthesized from biologically inactive glucosinolates. They are produced by cruciferous vegetables such as broccoli, radishes, wasabi, and cauliflower as part of their defense mechanisms . The synthesis of ITCs involves a two-step, one-pot reaction of the parent primary amines or their salts with carbon disulfide, followed by reaction of the thus formed dithiocarbamates with a desulfurizing agent .Molecular Structure Analysis
The molecular formula of 3-Isothiocyanatopentane is C6H11NS . The molecular weight is 129.2232 .Physical And Chemical Properties Analysis
3-Isothiocyanatopentane is a colorless liquid that is soluble in water, ethanol, and dichloromethane. The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis of Heterocycles
3-Isothiocyanatopentane is used in the synthesis of five-membered heterocycles, where it acts as an effective substrate in (3 + 2) cycloadditions with donor-acceptor cyclopropanes. These reactions demonstrate broad substrate scope, high yields, and well-defined chemoselectivity. The choice of Lewis acid influences the stereochemical outcome and the reaction mechanism (Goldberg et al., 2012).
Reactivity and Synthesis
The reactivity of 3-Isothiocyanatopentane allows its use in various synthetic reactions. For instance, it has been utilized in the synthesis of compounds like 1-Isothiocyanatosilatrane by transesterification reactions. These compounds are further characterized by spectroscopic methods and elemental analysis (Singh et al., 2012).
Enantioselective Reactions
3-Isothiocyanato oxindoles, derived from 3-Isothiocyanatopentane, are applied in asymmetric formal [3 + 3] cycloaddition reactions with aziridines. This leads to the efficient production of polycyclic frameworks and enantioenriched products, which can be further utilized in synthesizing modified amino acids, peptides, and bifunctional organocatalysts (Wang et al., 2015).
Disease Prevention and Therapeutic Effects
Isothiocyanates from cruciferous vegetables, including compounds like 3-Isothiocyanatopentane, have been extensively studied for their disease preventive and therapeutic effects. Clinical trials suggest an opportunity to incorporate these compounds into larger human disease mitigation efforts, particularly against diseases like cancer and autism (Palliyaguru et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-isothiocyanatopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-3-6(4-2)7-5-8/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRYFNXKCXDLPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336825 | |
Record name | 3-Isothiocyanatopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isothiocyanatopentane | |
CAS RN |
201224-89-7 | |
Record name | 3-Isothiocyanatopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 201224-89-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.